molecular formula C6H2Br2N2S B13665823 2,7-Dibromothiazolo[4,5-c]pyridine

2,7-Dibromothiazolo[4,5-c]pyridine

Cat. No.: B13665823
M. Wt: 293.97 g/mol
InChI Key: XKKVRCJKYDYBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibromothiazolo[4,5-c]pyridine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure.

Chemical Reactions Analysis

2,7-Dibromothiazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,7-Dibromothiazolo[4,5-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,7-Dibromothiazolo[4,5-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2,7-Dibromothiazolo[4,5-c]pyridine can be compared with other similar compounds, such as:

    Thiazolo[4,5-c]pyridine: Lacks the bromine atoms, leading to different chemical properties and reactivity.

    2,7-Dichlorothiazolo[4,5-c]pyridine: Contains chlorine atoms instead of bromine, resulting in variations in reactivity and applications.

    Thiazolo[5,4-b]pyridines:

Properties

Molecular Formula

C6H2Br2N2S

Molecular Weight

293.97 g/mol

IUPAC Name

2,7-dibromo-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C6H2Br2N2S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H

InChI Key

XKKVRCJKYDYBMV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)SC(=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.